molecular formula C8H7NOS B1361416 2-Methyl-1,3-benzothiazol-5-ol CAS No. 68867-14-1

2-Methyl-1,3-benzothiazol-5-ol

Cat. No.: B1361416
CAS No.: 68867-14-1
M. Wt: 165.21 g/mol
InChI Key: LAKVUPMDDFICNR-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazol-5-ol is a heterocyclic compound featuring a benzothiazole core substituted with a hydroxyl group at position 5 and a methyl group at position 2. Benzothiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic system and ability to participate in hydrogen bonding and π-π interactions.

Preparation Methods

Detailed Synthetic Methodologies

Synthesis via Lawesson’s Reagent and Jacobson Method

A multi-step synthesis reported involves the preparation of benzothiazole derivatives with hydroxyl substitution at the 5-position, which can be adapted for 2-Methyl-1,3-benzothiazol-5-ol by introducing methylation steps:

  • Step I: Formation of a nitrophenyl-substituted intermediate by reacting p-aminophenol with p-nitrobenzoyl chloride in pyridine/toluene under reflux for 5 hours. This yields an intermediate amide with about 60% yield.
  • Step II: Conversion of the intermediate amide to a thioamide using Lawesson’s reagent (0.6 molar equivalent) in ethanol, heated for 2 hours, yielding 65%.
  • Step III: Oxidation with potassium ferricyanide in a basic medium (NaOH/ethanol) to form the benzothiazol-6-ol derivative.
  • Step IV: Reduction of the nitro group to an amine using iron powder and ammonium chloride in ethanol/water at 85°C for 1 hour, followed by recrystallization to obtain 2-(4-aminophenyl)benzothiazol-5-ol.

While this route focuses on 2-(4-aminophenyl)benzothiazol-5-ol, the methodology demonstrates the use of Lawesson’s reagent and controlled oxidation/reduction steps critical for benzothiazole hydroxylation, which can be adapted for methyl substitution at position 2.

Direct Methylation Approaches

  • The methyl group at the 2-position can be introduced by methylation of the benzothiazole ring precursors or via substitution reactions on 2-hydrogen benzothiazol-5-ol derivatives.
  • Mitsunobu reaction has been utilized for modifying benzothiazole derivatives, including reactions with alkyl halides like 1-iodo-2-methylpropane to introduce methyl substituents at the 2-position under mild conditions.

Cyclization of Aminothiophenol Derivatives

  • Starting from 2-aminothiophenol derivatives, cyclization with carbonyl compounds (such as aldehydes or acid chlorides) under acidic or basic conditions yields benzothiazoles.
  • Subsequent hydroxylation at the 5-position can be achieved by electrophilic substitution or oxidation methods.
  • For example, the reaction of 2-aminothiophenol with methyl-substituted carboxylic acids or their derivatives under reflux conditions can afford 2-methylbenzothiazoles, which upon hydroxylation yield the target compound.

Microwave-Assisted and One-Pot Multicomponent Reactions

  • Recent advances in benzothiazole synthesis include microwave irradiation and one-pot multicomponent reactions that enhance yield and reduce reaction times.
  • Knoevenagel condensation and molecular hybridization techniques have been employed to synthesize benzothiazole derivatives with various substitutions, including methyl and hydroxyl groups.
  • While these methods are more commonly applied to analogs, they can be tailored for this compound by selecting appropriate substrates and reaction conditions.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Yield (%) Notes
Lawesson’s reagent thionation p-aminophenol, p-nitrobenzoyl chloride, pyridine, Lawesson’s reagent, ethanol, NaOH, Fe/ NH4Cl 50-65 Multi-step; allows introduction of hydroxyl at 5-position; adaptable for methylation
Mitsunobu reaction 2-Methylbenzothiazol-5-ol, alkyl halides (e.g., 1-iodo-2-methylpropane), triphenylphosphine, DEAD Not specified Mild conditions; suitable for 2-position methylation and further functionalization
Cyclization of 2-aminothiophenol 2-Aminothiophenol, methyl-substituted aldehydes or acid chlorides, acidic/basic reflux Moderate Direct ring closure; followed by selective hydroxylation at 5-position
Microwave-assisted Knoevenagel 1,3-thiazolidine-2,4-dione, aromatic aldehydes, piperidine catalyst, ethanol, microwave irradiation High Rapid synthesis; suitable for benzothiazole derivatives; adaptable for target compound

Research Findings and Practical Considerations

  • The use of Lawesson’s reagent is a well-established method for sulfur incorporation in benzothiazole synthesis, providing good yields and purity but requiring careful handling due to reagent toxicity.
  • Mitsunobu reaction offers a versatile approach for alkylation at the 2-position under mild conditions, preserving the hydroxyl group at the 5-position.
  • Microwave-assisted synthesis and one-pot reactions represent modern, efficient methods that reduce reaction times and improve yields, though they may require specialized equipment.
  • Environmental and safety considerations include controlling reaction temperatures, use of inert atmospheres for sensitive steps, and proper disposal of sulfur-containing reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-benzothiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and methyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like Dess-Martin periodinane (DMP) for oxidation reactions and reducing agents for reduction reactions . Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

Chemical Properties and Structure

Chemical Information:

  • Molecular Formula: C8H7NOS
  • Molecular Weight: 165.21 g/mol
  • CAS Number: 68867-14-1
  • Melting Point: 185°C to 187°C

Structural Characteristics:
The compound features a benzene ring fused with a thiazole ring, characterized by a hydroxyl group at the 5th position and a methyl group at the 2nd position. This unique structure contributes to its biological activity and reactivity in chemical processes.

Medicinal Chemistry

2-Methyl-1,3-benzothiazol-5-ol exhibits promising biological activities, particularly as an anti-cancer , anti-bacterial , and anti-tuberculosis agent. Its mechanism of action often involves the inhibition of enzymes critical for microbial growth and survival, such as DNA gyrase and dihydroorotase .

Case Study: Antimicrobial Activity
A study highlighted the effectiveness of benzothiazole derivatives in combating Mycobacterium tuberculosis, demonstrating their potential in developing new therapeutic agents against resistant strains.

Pharmaceutical Intermediate

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating infections and diseases due to their diverse biological activities .

Material Science

This compound is utilized in the production of dyes and pigments due to its stability and color properties. The compound's ability to undergo various chemical reactions makes it suitable for creating complex materials with specific characteristics.

Industrial Applications

In addition to its pharmaceutical uses, this compound is employed in industrial settings for producing various chemicals and materials. Its properties allow it to function effectively as a stabilizer or additive in formulations .

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzothiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . The compound’s effects are mediated through binding to the active site of the enzyme, leading to the disruption of its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-1H-benzo[d]imidazol-5-ol

  • Structural Difference : Replaces the sulfur atom in the thiazole ring with a nitrogen atom (imidazole core).
  • Impact :
    • The imidazole ring increases basicity due to the additional nitrogen lone pair, whereas the thiazole’s sulfur atom enhances electron-withdrawing effects.
    • Imidazole derivatives often exhibit stronger hydrogen-bonding capacity, which can affect solubility and biological target interactions .

2-Amino-5-methyl-1,3-thiazol-4-ol

  • Functional Group Variation: Contains an amino group at position 2 and a hydroxyl group at position 3.
  • Impact: The amino group introduces nucleophilic reactivity, enabling participation in condensation reactions (e.g., forming Schiff bases).

5-Methoxy-1,3-benzoxazole Derivatives

  • Core Modification : Benzoxazole replaces benzothiazole (oxygen instead of sulfur).
  • Impact: The oxygen atom reduces electron density in the aromatic system, lowering redox activity.

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Solubility (Polar Solvents) Notable Reactivity
2-Methyl-1,3-benzothiazol-5-ol Benzothiazole -OH (C5), -CH₃ (C2) Not reported Moderate in DMSO/MeOH Electrophilic substitution at C6
2-Methyl-1H-benzo[d]imidazol-5-ol Benzoimidazole -OH (C5), -CH₃ (C2) 180–185 (decomp.) High in DMF Base-catalyzed alkylation
2-Amino-5-methyl-1,3-thiazol-4-ol Thiazole -NH₂ (C2), -OH (C4) 210–215 High in H₂O/EtOH Condensation with carbonyls
5-Methoxy-1,3-benzoxazole Benzoxazole -OCH₃ (C5) 95–98 Low in H₂O, high in CHCl₃ Photostability under UV light

Biological Activity

2-Methyl-1,3-benzothiazol-5-ol (MBTO) is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring with a hydroxyl group at the 5th position and a methyl group at the 2nd position. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is explored for its potential as an anti-cancer, anti-bacterial, and anti-tuberculosis agent.

Overview of Biological Activity

Mechanism of Action:
The biological activity of MBTO primarily involves its interaction with various cellular components and enzymes. Research indicates that benzothiazole derivatives can inhibit critical enzymes involved in bacterial growth and survival, such as:

  • Dihydroorotase : Involved in pyrimidine biosynthesis.
  • DNA gyrase : Essential for DNA replication.
  • UDP-N-acetylglucosamine reductase (MurB) : Critical for cell wall biosynthesis in bacteria.

These interactions suggest that MBTO may disrupt essential metabolic pathways in target organisms, leading to antibacterial effects .

Antibacterial Activity

A study highlighted the efficacy of MBTO against various strains of bacteria, including Mycobacterium tuberculosis. The compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis12.5
Staphylococcus aureus25
Escherichia coli50

This data underscores MBTO's potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

In vitro studies have also explored the anticancer effects of MBTO. It was found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The following table summarizes the findings:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)10Induction of oxidative stress

These results indicate that MBTO may serve as a lead compound for developing new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated MBTO's antimicrobial efficacy in a clinical setting against multidrug-resistant strains. The results showed that MBTO effectively inhibited biofilm formation, which is crucial for bacterial virulence.

Case Study 2: Cancer Cell Line Studies

In another study involving various cancer cell lines, MBTO was administered at varying concentrations. The results indicated significant cytotoxicity at lower doses compared to standard chemotherapeutics, suggesting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-1,3-benzothiazol-5-ol?

  • Answer: The compound can be synthesized via cyclocondensation reactions using thioamide precursors or functionalization of the benzothiazole core. For example:

  • Cyclocondensation: Reacting 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄) to form the benzothiazole ring .
  • Substitution: Introducing substituents (e.g., methyl or hydroxyl groups) via electrophilic aromatic substitution, often requiring catalysts like FeCl₃ or AlCl₃ .
  • Diazotization: For azido or nitro derivatives, diazotization with NaNO₂/HCl at 0°C followed by coupling reactions can modify the core structure .

Q. Which spectroscopic techniques are critical for structural validation of this compound and its derivatives?

  • Answer:

  • ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., methyl at C2 and hydroxyl at C5) .
  • IR Spectroscopy: Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Elemental Analysis: Validates purity and stoichiometry by comparing calculated vs. experimental C, H, N, S percentages .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict electronic properties of this compound?

  • Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets (e.g., 6-311G**) and solvent models (e.g., PCM) refine predictions for polar environments . Validation against experimental UV-Vis or cyclic voltammetry data is recommended .

Q. What strategies resolve crystallographic data discrepancies in benzothiazole derivatives?

  • Answer:

  • Refinement Software: Use SHELXL for high-resolution data to model disorder or twinning. The "TWIN" command handles pseudo-merohedral twinning .
  • Data Collection: Optimize absorption corrections (e.g., multi-scan with SADABS) and ensure completeness (>95%) to reduce systematic errors .
  • Validation Tools: Check R-factor convergence (target <0.05) and verify bond lengths/angles against Cambridge Structural Database (CSD) entries .

Q. How can substituent effects on the benzothiazole ring be systematically analyzed to predict bioactivity?

  • Answer:

  • DFT Calculations: Compare frontier molecular orbitals (HOMO/LUMO) of derivatives (e.g., trifluoromethyl or methoxy groups) to assess electron-withdrawing/donating effects .
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, azido derivatives may exhibit bioorthogonal reactivity .
  • SAR Analysis: Correlate substituent polarity (logP) with in vitro activity data to identify pharmacophore requirements .

Q. What experimental approaches address contradictions in synthetic yields for benzothiazole derivatives?

  • Answer:

  • Reaction Optimization: Screen solvents (e.g., DMF vs. MeOH) and catalysts (e.g., CuI for Sonogashira coupling) using Design of Experiments (DoE) .
  • Kinetic Studies: Monitor reaction progress via HPLC or GC-MS to identify intermediates or side products .
  • Cross-Validation: Compare yields from analogous syntheses (e.g., 2-ethyl vs. 2-methyl derivatives) to isolate steric/electronic factors .

Properties

IUPAC Name

2-methyl-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKVUPMDDFICNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351427
Record name 2-methyl-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68867-14-1
Record name 2-methyl-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzothiazol-5-ol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Methyl-1,3-benzothiazol-5-ol
2-Methyl-1,3-benzothiazol-5-ol
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Reactant of Route 6
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